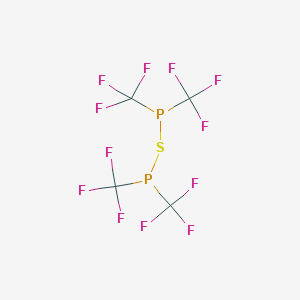
1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane, also known as TTP, is a chemical compound with a molecular formula of C6F12P2S. It is a colorless liquid that is soluble in organic solvents and is used in various scientific research applications. The purpose of
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane is not fully understood, but it is believed to act as a phosphorus-containing ligand in various chemical reactions. 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane has been shown to form stable complexes with metals such as palladium and platinum, which can be used in catalytic reactions.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane. However, studies have shown that 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane is relatively non-toxic and does not cause significant harm to living organisms. 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane has been used in the development of biocompatible materials and as a potential drug delivery system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane in lab experiments is its ability to form stable complexes with metals, which can be used in catalytic reactions. 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane is also relatively non-toxic and can be used in the development of biocompatible materials. However, the limitations of 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research involving 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane. One potential area of research is the development of new catalysts using 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane as a ligand. 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane could also be used in the development of new materials and drug delivery systems. Further studies on the biochemical and physiological effects of 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane could also be conducted to better understand its potential applications in medicine and biotechnology.
Conclusion:
In conclusion, 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane is a chemical compound with various scientific research applications. Its synthesis method is relatively simple, and it has been shown to form stable complexes with metals, which can be used in catalytic reactions. 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane is relatively non-toxic and has potential applications in the development of biocompatible materials and drug delivery systems. Further research is needed to fully understand the potential applications of 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane in various fields.
Synthesemethoden
1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane can be synthesized through a reaction between tetraphosphorus decasulfide (P4S10) and hexafluoroethane (C2F6) in the presence of a catalyst. The reaction produces 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane and sulfur dioxide (SO2) as byproducts. The synthesis method is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane has various scientific research applications, including its use as a ligand in organometallic chemistry, as a reagent in the synthesis of phosphorus-containing compounds, and as a precursor for the preparation of phosphorus-containing polymers. 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane has also been used in the development of novel materials and in the study of phosphorus chemistry.
Eigenschaften
CAS-Nummer |
1486-20-0 |
|---|---|
Produktname |
1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane |
Molekularformel |
C4F12P2S |
Molekulargewicht |
370.04 g/mol |
IUPAC-Name |
bis(trifluoromethyl)phosphanylsulfanyl-bis(trifluoromethyl)phosphane |
InChI |
InChI=1S/C4F12P2S/c5-1(6,7)17(2(8,9)10)19-18(3(11,12)13)4(14,15)16 |
InChI-Schlüssel |
ULASFWIFQPWNDN-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)P(C(F)(F)F)SP(C(F)(F)F)C(F)(F)F |
Kanonische SMILES |
C(F)(F)(F)P(C(F)(F)F)SP(C(F)(F)F)C(F)(F)F |
Synonyme |
1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



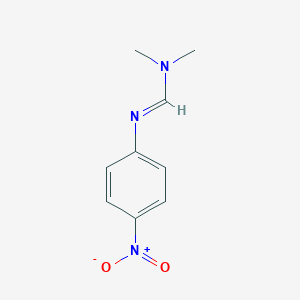
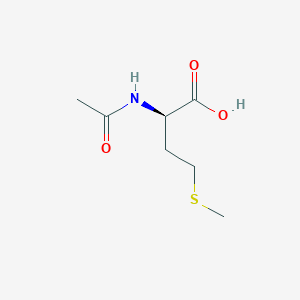
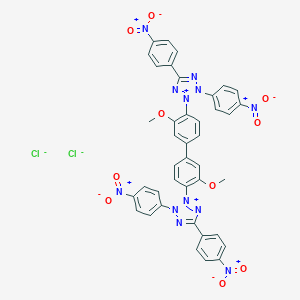
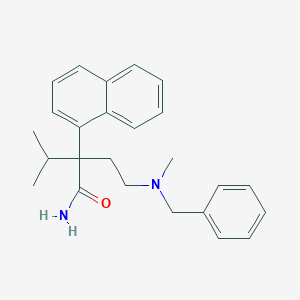
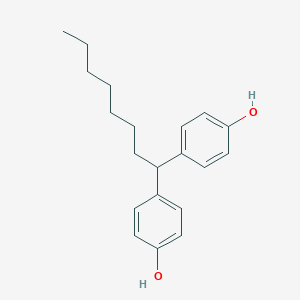
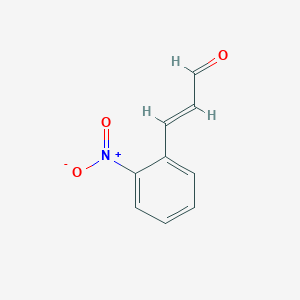
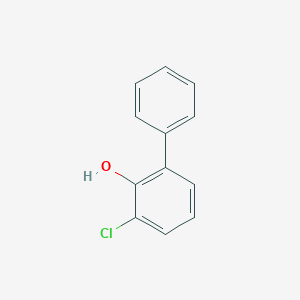
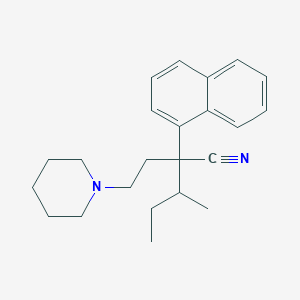
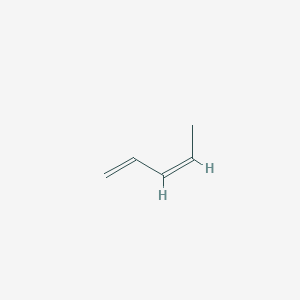
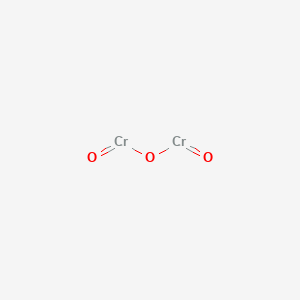
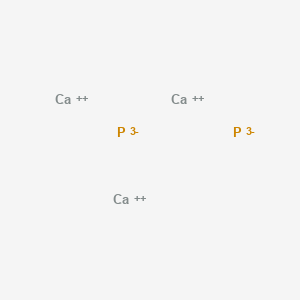
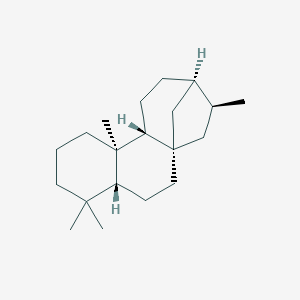
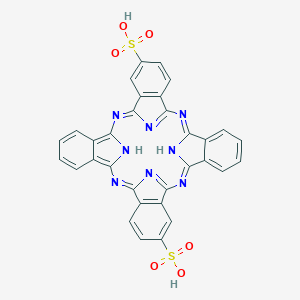
![Naphtho[2,1-d]thiazol-2-ylamine](/img/structure/B74196.png)